8-methoxy-3-nitro-2-phenyl-2H-chromene
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Overview
Description
8-methoxy-3-nitro-2-phenyl-2H-chromene is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of benzopyrans, which are compounds containing a benzene ring fused to a pyran ring. The presence of methoxy and nitro groups in its structure contributes to its distinct chemical behavior and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-3-nitro-2-phenyl-2H-chromene typically involves the following steps:
Starting Materials: The synthesis begins with phenol, ethyl acetoacetate, and freshly distilled nitrobenzene.
Reaction Conditions: The mixture is stirred and heated to 100°C.
Reaction Completion: The reaction mixture is then heated to 130°C and maintained for 3 hours until the evolution of hydrogen chloride gas ceases.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-3-nitro-2-phenyl-2H-chromene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 8-methoxy-3-amino-2-phenyl-2H-1-benzopyran .
Scientific Research Applications
8-methoxy-3-nitro-2-phenyl-2H-chromene has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methoxy-3-nitro-2-phenyl-2H-chromene involves its interaction with specific molecular targets and pathways. The nitro group enhances the compound’s overall quantum yield, making it effective in photochemical systems. The methoxy group contributes to its stability and reactivity in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1′,3′-Dihydro-8-methoxy-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-(2H)-indole]: This compound is a spiropyran-based photochromic dye with similar structural features.
1-Phenyl-3,3-dimethyl-8’-methoxy-6’-nitrospiro[1H-indole-2(3H),2’-[2H-1]benzopyran]: Another related compound with applications in optical imaging and switching devices.
Uniqueness
8-methoxy-3-nitro-2-phenyl-2H-chromene stands out due to its specific combination of methoxy and nitro groups, which confer unique chemical properties and reactivity.
Properties
CAS No. |
57543-87-0 |
---|---|
Molecular Formula |
C16H13NO4 |
Molecular Weight |
283.28 g/mol |
IUPAC Name |
8-methoxy-3-nitro-2-phenyl-2H-chromene |
InChI |
InChI=1S/C16H13NO4/c1-20-14-9-5-8-12-10-13(17(18)19)15(21-16(12)14)11-6-3-2-4-7-11/h2-10,15H,1H3 |
InChI Key |
VZZMTGKGLHHYIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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